rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans
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Overview
Description
The compound "rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans" is a synthetic molecule with potential applications across various scientific domains. This compound is part of the pyrrolidine carboxylic acid family, characterized by its pyrrolidine ring structure linked to a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The preparation of rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid typically begins with the construction of the pyrrolidine ring. This can involve a multi-step process where benzyl and pyrazole substituents are introduced at appropriate stages.
Reaction Conditions: : These reactions often require controlled environments with specific catalysts and solvents to ensure high yields and purity. Typical conditions might include temperatures ranging from -10°C to 100°C, inert atmosphere conditions like nitrogen or argon, and the use of organic solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions and employing continuous flow techniques. Industrial synthesis might also utilize automated reactors and advanced purification systems, ensuring consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially modifying the pyrazole ring or the benzyl group, depending on the oxidizing agents used.
Reduction: : Reduction processes could be employed to alter the pyrazole substituents or reduce the carboxylic acid group to an alcohol.
Substitution: : The benzyl group offers a site for various substitution reactions, which can be useful for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides for alkylation, or acyl chlorides for acylation.
Major Products
The products of these reactions vary based on the type and conditions of the reaction. For instance:
Oxidation: : Could yield benzyl alcohol derivatives or pyrazole oxides.
Reduction: : May result in the formation of hydroxyl or amine derivatives.
Substitution: : New functional groups on the benzyl or pyrazole moieties.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for complex molecular architectures. Its unique structure allows it to be used in the synthesis of other heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals.
Biology and Medicine
Biologically, rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid exhibits potential as a ligand in receptor binding studies. It can be used to probe the activity of specific receptors or enzymes, contributing to the development of new drugs.
Industry
In the industrial realm, its role as an intermediate in the synthesis of more complex chemicals makes it valuable in manufacturing. This compound can be used in the production of novel materials or specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as receptors or enzymes. Its molecular structure allows it to fit into specific binding sites, modulating the activity of these proteins. The pathways involved may include signal transduction mechanisms, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
rac-(3S,4R)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
rac-(3R,4R)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
rac-(3S,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid lies in its specific stereochemistry, which influences its interaction with biological targets and its reactivity in chemical transformations. This particular stereoisomer may exhibit different activity profiles compared to its stereoisomeric counterparts.
Properties
IUPAC Name |
(3S,4R)-1-benzyl-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-14(8-18-19(12)2)15-10-20(11-16(15)17(21)22)9-13-6-4-3-5-7-13/h3-8,15-16H,9-11H2,1-2H3,(H,21,22)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKZBJIKZDXXHD-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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